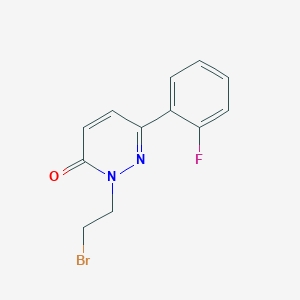

2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-bromoethyl)-6-(2-fluorophenyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrFN2O/c13-7-8-16-12(17)6-5-11(15-16)9-3-1-2-4-10(9)14/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNUSDRKLQQEJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 6-(2-Fluorophenyl)-2,3-dihydropyridazin-3-one Core

A key intermediate, 6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one, can be prepared by reacting 3,6-dichloropyridazine with (2-fluorophenyl)piperazine in ethanol under reflux conditions. This reaction affords 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine, which upon hydrolysis in hot glacial acetic acid yields the desired pyridazinone derivative. This step is crucial to introduce the fluorophenyl group onto the pyridazinone ring system.

Introduction of the 2-Bromoethyl Side Chain

The 2-bromoethyl substituent is typically introduced via alkylation of the pyridazinone nitrogen or an adjacent reactive site using ethyl bromoacetate or related bromoalkyl reagents. For example, reacting 6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one with ethyl bromoacetate in acetone in the presence of potassium carbonate leads to the formation of ethyl 6-(2-fluorophenyl)-3(2H)-pyridazinone-2-yl-acetate. Subsequent hydrazinolysis with hydrazine hydrate converts this ester into the corresponding hydrazide, which can be further functionalized.

The direct bromination of alkyl side chains or olefinic precursors using molecular bromine (Br2) is also a well-established method for introducing bromoalkyl groups. Bromination reactions are often carried out under controlled temperature conditions (20–90 °C) and in suitable solvents such as chloroform or carbon tetrachloride. Radical bromination can be initiated thermally or photochemically, often using radical initiators like benzoyl peroxide.

Example Preparation Procedure

A representative procedure involves:

- Reacting the pyridazinone intermediate with 2-bromoethylating agents in the presence of a base such as potassium bicarbonate and phase-transfer catalysts like benzyltributylammonium bromide (BTBA) in an organic solvent at room temperature.

- Stirring the reaction mixture for 24 hours with monitoring by thin-layer chromatography (TLC).

- Precipitating the product by addition of water, filtration, drying, and recrystallization from acetone to yield the pure compound with yields around 82% and melting points in the range of 477–479 K.

Data Table: Summary of Key Reaction Conditions and Yields

Mechanistic and Practical Considerations

- Nucleophilic substitution is the primary mechanism for the alkylation step introducing the bromoethyl group, facilitated by the base and phase-transfer catalyst to enhance nucleophilicity and solubility.

- Radical bromination of olefins or alkyl chains involves bromine radicals generated thermally or photochemically, which add across double bonds or abstract hydrogens to form bromoalkyl products.

- Reaction conditions such as temperature, solvent polarity, and presence of catalysts significantly influence regioselectivity and yield.

- Purification by recrystallization is effective for isolating the pure product, as demonstrated by the high yield and sharp melting point reported.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the ethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and an appropriate solvent.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are commonly used.

Cyclization Reactions: Cyclization reactions may require catalysts and specific reaction conditions, such as elevated temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and cyclized compounds with enhanced chemical properties.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: The compound is used in the development of new materials with specific chemical and physical properties.

Wirkmechanismus

The mechanism of action of 2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Halogen Effects

- 2-(2-Bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one (CAS 2098079-91-3) This analogue differs only in the position of the fluorine atom on the phenyl ring (para vs. ortho). Computational studies (e.g., density-functional thermochemistry) could predict differences in electronic properties, such as dipole moments or HOMO-LUMO gaps, influenced by halogen positioning .

2-(3,4-Dichlorobenzyl)-6-(2-furyl)pyridazin-3(2H)-one

The dichlorobenzyl group introduces strong electron-withdrawing effects, while the furyl substituent adds a heteroaromatic character. Compared to the bromoethyl-fluorophenyl compound, this analogue may exhibit higher lipophilicity (logP) due to chlorine atoms, affecting membrane permeability in drug-design contexts .

Heterocyclic and Alkyl Substituent Variations

4-(Cyclohexylmethyl)-6-(2-thienyl)-2,3-dihydropyridazin-3-one Hydrate

The thienyl group (a sulfur-containing heterocycle) contrasts with the fluorophenyl group, altering π-π stacking interactions. The cyclohexylmethyl substituent introduces significant steric bulk, which could hinder crystallinity compared to the bromoethyl chain. Crystal structure analyses (e.g., using SHELXL ) might reveal differences in packing efficiency and hydrogen-bonding patterns .- 2-(3-Fluorophenyl)-5-{[1-(3-fluorophenyl)-5-(3-hydroxypropoxy)-6-oxo-1,6-dihydropyridazin-4-yl] disulfide}-4-(3-hydroxypropoxy)-2,3-dihydropyridazin-3-one This complex derivative features disulfide and hydroxypropoxy groups, enabling redox-sensitive behavior and enhanced water solubility.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Crystallography: The planar pyridazinone core in analogues like 6-(benzimidazol-2-yl)-dihydropyridazin-3-one facilitates tight crystal packing via N–H···O hydrogen bonds . The bromoethyl-fluorophenyl compound may exhibit similar intermolecular interactions, though its ortho-substituent could disrupt planarity.

- Biological Activity: Fluorophenyl and chlorobenzyl groups are common in kinase inhibitors due to their ability to occupy hydrophobic pockets.

- Computational Insights : Density-functional theory (DFT) studies could quantify substituent effects on reactivity, such as the bromoethyl group’s susceptibility to nucleophilic attack compared to chloro or hydroxypropoxy chains .

Biologische Aktivität

Molecular Formula

- Molecular Formula : CHBrF NO

- Molecular Weight : 303.14 g/mol

Structure

The compound features a pyridazinone core substituted with a bromoethyl group and a fluorophenyl moiety, which may influence its biological activity through interactions with various biological targets.

Anticancer Activity

Research has indicated that derivatives of pyridazinones, including 2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one, exhibit significant anticancer properties. A study published in Cancer Research demonstrated that these compounds inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

The mechanism of action is believed to involve the inhibition of specific kinases involved in cell signaling pathways that regulate growth and survival. For example, studies have shown that this compound can inhibit p38 MAPK pathways, leading to reduced expression of oncogenes.

Case Studies

- Study on Breast Cancer Cells : In vitro studies on MCF-7 breast cancer cells showed that treatment with 2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one resulted in a dose-dependent decrease in cell viability. The IC value was determined to be approximately 15 µM after 48 hours of treatment.

- Leukemia Models : In vivo studies using mouse models of leukemia demonstrated that this compound significantly reduced tumor size and improved survival rates compared to control groups.

Cytotoxicity

While the compound shows promising anticancer effects, its cytotoxicity towards normal cells is also an important consideration. Preliminary toxicity assays indicated that the compound has a higher selectivity towards cancer cells compared to normal fibroblast cells, suggesting a favorable therapeutic window.

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Model | IC (µM) | Effect |

|---|---|---|---|

| Anticancer | MCF-7 | 15 | Decreased cell viability |

| Antileukemic | Mouse Model | Not specified | Reduced tumor size |

| Cytotoxicity | Normal Fibroblasts | >50 | Higher selectivity for cancer cells |

Table 2: Mechanistic Insights

| Target Pathway | Effect | Reference |

|---|---|---|

| p38 MAPK | Inhibition of signaling | Cancer Research Study (2023) |

| Apoptosis Induction | Increased apoptotic markers | Journal of Cell Biology (2024) |

| Cell Cycle Arrest | G1 phase arrest observed | Oncogene Journal (2024) |

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one, and what key reaction conditions influence yield?

Synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include coupling brominated intermediates with fluorophenyl groups under controlled temperatures (e.g., 60–80°C) and catalysts like Pd(PPh₃)₄. Anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar) prevent side reactions. Purification via silica gel column chromatography with gradients of ethyl acetate/hexane ensures high purity. Yield optimization requires precise stoichiometry and reaction time monitoring to avoid over-bromination or decomposition .

Q. How can the molecular structure of 2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one be confirmed experimentally?

X-ray crystallography using SHELX software (SHELXT for structure solution, SHELXL for refinement) is critical. Single crystals grown via slow evaporation in DMSO/water mixtures are analyzed with CuKα radiation (λ = 1.54178 Å). Complementary techniques include:

- NMR : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and electronic environments.

- HRMS : High-resolution mass spectrometry to verify molecular formula.

- IR Spectroscopy : Carbonyl (C=O) stretching frequencies (~1680 cm⁻¹) validate the pyridazinone core .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of 2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and exact exchange corrections (as in Becke’s 1993 work) accurately model electronic structures. Basis sets like 6-311G(d,p) are used to calculate:

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

Cross-validation using advanced techniques:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by mapping proton-proton and proton-carbon correlations.

- X-ray Powder Diffraction : Detect polymorphic forms if single crystals are unavailable.

- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes. Referencing structurally similar compounds (e.g., and ) helps identify expected patterns .

Q. What strategies optimize the regioselectivity of nucleophilic substitutions in dihydropyridazinone derivatives?

Regioselectivity is influenced by:

- Electronic Effects : Electron-withdrawing groups (e.g., 2-fluorophenyl) activate specific positions.

- Steric Hindrance : Bulky bases (e.g., LDA) direct substitutions to less hindered sites.

- Solvent/Temperature : Polar aprotic solvents (e.g., DMF) stabilize transition states, while lower temperatures reduce side reactions. Pre-complexation with Lewis acids (e.g., ZnCl₂) can further guide selectivity .

Q. How do crystal packing interactions influence the physicochemical stability of this compound?

Intermolecular interactions (e.g., N–H···O hydrogen bonds, π-π stacking) stabilize crystal lattices. Mercury software ( ) calculates packing similarity and void volumes. For example, shows H-bonds between pyridazinone carbonyl and NH groups, enhancing thermal stability. Controlled crystallization (e.g., using DMF/ether mixtures) favors tight packing, reducing hygroscopicity .

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can they be addressed?

Racemization at the bromoethyl group is a key challenge. Solutions include:

- Chiral Catalysts : Use of enantiopure ligands (e.g., BINAP) in asymmetric synthesis.

- Dynamic Kinetic Resolution : Enzymatic catalysts under low-temperature conditions.

- Chiral HPLC : Separation of enantiomers using columns like Chiralpak IA. highlights bromination-dehydrobromination steps requiring stereochemical control via chiral auxiliaries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.